3-Methoxyimino-1-methylindol-2-one

IMPDH inhibition Fragment-based drug discovery Immunosuppression

3-Methoxyimino-1-methylindol-2-one (CAS 94268-48-1) is a synthetic, low-molecular-weight (190.20 g/mol) indolinone derivative. It features a methoxyimino substituent at the 3-position and a methyl group at the 1-position of the indole core, a scaffold known for its role in enzyme inhibition.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B14788969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyimino-1-methylindol-2-one
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NOC)C1=O
InChIInChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(10(12)13)11-14-2/h3-6H,1-2H3
InChIKeyNDWGKGQZFFFRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready 3-Methoxyimino-1-methylindol-2-one (CAS 94268-48-1): A Validated Indole-Based IMPDH Inhibitor Fragment


3-Methoxyimino-1-methylindol-2-one (CAS 94268-48-1) is a synthetic, low-molecular-weight (190.20 g/mol) indolinone derivative . It features a methoxyimino substituent at the 3-position and a methyl group at the 1-position of the indole core, a scaffold known for its role in enzyme inhibition [1]. The compound has been experimentally validated as an inhibitor of Inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis and a therapeutic target for immunosuppressive, anticancer, and antiviral indications [1][2].

Why 3-Methoxyimino-1-methylindol-2-one Cannot Be Simply Replaced by Other Indole Fragments or IMPDH Inhibitors


Within the class of IMPDH inhibitors, simple indole fragments show highly divergent activity profiles linked to specific substitution patterns [1]. For instance, 3-cyanoindoles and 3-(4-pyridyl)indoles were identified as distinct hit templates with IMPDH II IC50 values of 20.9 µM and 7.66 µM, respectively, in the foundational fragment screen [2]. Crucially, biochemical data confirms that 3-methoxyimino-1-methylindol-2-one achieves Ki values in the nanomolar range (320-370 nM) against both IMPDH isoforms [3]. This represents a >20-fold potency improvement over the initial fragment hits, demonstrating that the 3-methoxyimino-1-methyl substitution is not a trivial structural variation but yields a quantifiably distinct pharmacological profile. Substituting with another indole fragment lacking these specific features would result in a dramatically different and likely inferior interaction with the target.

Quantitative Differentiation Evidence for 3-Methoxyimino-1-methylindol-2-one in IMPDH Inhibitor Research


IMPDH2 Inhibition Potency (IMP Substrate) Superiority Over Early-Stage Fragment Hits

3-Methoxyimino-1-methylindol-2-one shows a Ki of 320 nM against IMPDH II with respect to the IMP substrate [1]. This is a significant improvement over the initial indole fragment hits, such as 3-cyanoindole (IC50 = 20,900 nM) and 3-(4-pyridyl)indole (IC50 = 7,660 nM), reported in the same research program [2]. The shift from micromolar to nanomolar potency is directly attributable to the optimized 3-methoxyimino-1-methyl substitution pattern.

IMPDH inhibition Fragment-based drug discovery Immunosuppression

Isoform-Specific IMPDH1 Inhibition (NAD Substrate) Demonstrating Broad Target Engagement

Against IMPDH I, the compound maintains a Ki of 340 nM with respect to the NAD cofactor [1]. This is in stark contrast to many classic IMPDH inhibitors like mycophenolic acid (MPA), which demonstrates a significant isoform bias, being approximately 4.8-fold more potent against IMPDH II than IMPDH I (Ki for IMPDH I = 33 nM, Ki for IMPDH II = 6.9 nM) [2]. The nearly equipotent profile of 3-Methoxyimino-1-methylindol-2-one across subtypes (320 nM vs. 340 nM) suggests a distinct binding mode devoid of a strong subtype preference, which is a different pharmacological characteristic.

IMPDH1 Isoform selectivity Antiviral therapeutics

Physicochemical and Purity Specifications for Experimental Reproducibility

To ensure consistency in biological assays, the compound is supplied at a minimum purity of 95% with some vendors offering specifications up to 98% . This level of purity is critical because low-molecular-weight fragments can be susceptible to degradation or contain impurities that lead to false-positive results in enzymatic screens. A defined, high purity reduces the risk of assay interference compared to procuring a custom-synthesized batch without rigorous analytical validation.

Purity specification Procurement quality Assay reproducibility

Validated Application Scenarios for 3-Methoxyimino-1-methylindol-2-one Based on Quantitative Evidence


Fragment-Based Lead Optimization for IMPDH II in Immunosuppression Programs

With a confirmed Ki of 320 nM against IMPDH II, this compound serves as an ideal, validated starting fragment for structure-based drug design campaigns targeting transplant rejection or autoimmune disorders. Its low molecular weight (190.20 g/mol) and established SAR context from the Beevers et al. study [1] provide a high-quality, tractable template for further elaboration, allowing medicinal chemists to build upon a nanomolar-affinity core rather than a weaker micromolar hit.

Broad-Spectrum IMPDH Probe for Antiviral and Anticancer Target Validation

As the compound is nearly equipotent against both IMPDH I and IMPDH II (Ki of 320-340 nM), it offers a unique tool for pharmacology studies where dual-subtype inhibition is required. This profile, contrasting with the subtype-biased inhibitor MPA [2], makes it particularly suitable for probing IMPDH-dependent mechanisms in cancer cell lines or viral replication assays where both isoforms may play a role.

Core Scaffold for Developing Isoform-Selective Chemical Probes

The absence of strong isoform selectivity (1.1-fold difference between IMPDH I and II) provides a clean baseline for structure-activity relationship (SAR) studies. Researchers designing selective inhibitors can use 3-Methoxyimino-1-methylindol-2-one to introduce directed modifications, as its balanced activity implies that small structural changes can be directly correlated with a gain in selectivity, making it a superior starting material over inherently biased scaffolds [3].

Quote Request

Request a Quote for 3-Methoxyimino-1-methylindol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.